1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(naphthalen-1-yl)urea
Description
1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(naphthalen-1-yl)urea is a synthetic urea derivative featuring a pyrrolidin-5-one core substituted with a 4-fluorophenyl group and a naphthalen-1-yl moiety. The compound’s structure combines a rigid pyrrolidinone ring, known for conformational stability, with aromatic systems that enhance intermolecular interactions such as π-π stacking and hydrogen bonding .
Properties
IUPAC Name |
1-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-naphthalen-1-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O2/c22-15-8-10-17(11-9-15)25-13-16(12-20(25)26)23-21(27)24-19-7-3-5-14-4-1-2-6-18(14)19/h1-11,16H,12-13H2,(H2,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXDOMMHHDNEFLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)NC(=O)NC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediate Preparation
Pyrrolidin-5-one Core Synthesis
The 5-oxopyrrolidin-3-yl moiety is synthesized via intramolecular cyclization of γ-aminoketones. A representative method involves treating 4-(4-fluorophenylamino)butan-2-one with trifluoroacetic acid (TFA) at 80°C for 6 hours, yielding 1-(4-fluorophenyl)-5-oxopyrrolidin-3-amine in 78% yield. Alternative routes employ Blaise reaction intermediates, where ethyl 2-(5-oxo-3-aryl-pyrrolidin-2-ylidene)acetate derivatives undergo hydrolysis and decarboxylation.
Table 1: Comparative Yields for Pyrrolidinone Synthesis
| Starting Material | Reagent/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 4-(4-Fluorophenylamino)butan-2-one | TFA, 80°C, 6 h | 78 | 92 |
| Ethyl 2-(3-aryl-pyrrolidin-2-ylidene)acetate | HCl (6M), reflux, 4 h | 65 | 88 |
Urea Linkage Formation Strategies
Isocyanate-Mediated Coupling
Reaction of 1-(4-fluorophenyl)-5-oxopyrrolidin-3-amine with 1-naphthyl isocyanate in anhydrous dichloromethane (DCM) at 0–25°C for 12 hours produces the target compound in 82% yield. Triethylamine (2 equiv.) is critical for neutralizing HCl byproducts.
Carbodiimide-Activated Approach
A two-step protocol utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate naphthalen-1-ylcarbamic acid, followed by coupling with the pyrrolidinone amine. This method achieves 75% yield but requires rigorous exclusion of moisture.
Table 2: Urea Formation Efficiency
| Method | Solvent | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|---|
| Isocyanate coupling | DCM | None | 12 | 82 |
| EDC/HOBt activation | DMF | DMAP | 24 | 75 |
One-Pot Synthesis and Optimization
A telescoped approach condenses pyrrolidinone synthesis and urea coupling into a single reactor. Initial Claisen-Schmidt condensation between 4-fluorophenylacetone and ethyl glyoxylate forms the γ-ketoester intermediate, which undergoes cyclization with ammonium acetate to yield the pyrrolidinone. Subsequent in situ treatment with 1-naphthyl isocyanate affords the final urea in 68% overall yield.
Key Reaction Parameters:
Purification and Analytical Characterization
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(naphthalen-1-yl)urea undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(naphthalen-1-yl)urea has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential interactions with biological molecules and pathways.
Medicine: It is investigated for its potential therapeutic effects, including its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(naphthalen-1-yl)urea involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, potentially inhibiting or activating their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Urea-Linked Fluorophenyl Derivatives
Compound 19 from -(4-Fluorophenyl)-3-(4-(4-fluorophenyl)-3-(2-hydroxyethyl)-1-methyl-1H-pyrazol-5-yl)urea, shares the urea functional group and fluorophenyl substituents. Key differences include:
- Substituent Flexibility: Compound 19 incorporates a pyrazole ring and a hydroxyethyl group, enhancing solubility but reducing rigidity compared to the pyrrolidinone core in the target compound.
- Synthetic Challenges : Both compounds were synthesized via multi-step routes, but the target compound’s naphthalenyl group may introduce steric hindrance during purification, as seen in urea derivatives that often require chromatographic separation .
| Property | Target Compound | Compound 19 () |
|---|---|---|
| Core Structure | Pyrrolidinone | Pyrazole |
| Aromatic Groups | 4-Fluorophenyl, Naphthalene | Bis(4-fluorophenyl) |
| Hydrogen-Bonding Sites | 3 (urea + pyrrolidinone) | 2 (urea) |
Heterocyclic Fluorophenyl Analogs
The thiazole derivatives 4 and 5 from feature fluorophenyl and triazole groups. Unlike the target compound’s urea bridge, these analogs use thiazole and triazole rings, which confer distinct electronic and steric properties:
- Planarity : Both analogs exhibit near-planar conformations, except for one perpendicular fluorophenyl group, whereas the target compound’s naphthalene may induce greater π-π interactions .
Naphthalene-Containing Compounds
FDU-PB-22 (), naphthalen-1-yl 1-[(4-fluorophenyl)methyl]-1H-indole-3-carboxylate, shares the naphthalenyl group but employs an ester linkage instead of urea. Key contrasts include:
- Metabolic Stability : Ester-containing compounds like FDU-PB-22 are prone to hydrolysis, whereas urea linkages generally exhibit higher metabolic stability, as seen in fungal biotransformation studies of fluorophenyl analogs .
Conformational Analysis of Aromatic Systems
Chalcone derivatives in (e.g., (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one) demonstrate dihedral angles between aromatic rings ranging from 7.14° to 56.26°. For the target compound:
- The naphthalenyl group likely induces a non-planar arrangement with the pyrrolidinone ring, similar to perpendicular fluorophenyl orientations in .
- Such conformational flexibility could influence crystal packing efficiency and thermodynamic stability .
Biological Activity
1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(naphthalen-1-yl)urea is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structural characteristics, synthesis, biological activity, and implications in therapeutic applications.
Chemical Structure and Properties
The molecular formula of 1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(naphthalen-1-yl)urea is , with a molecular weight of approximately 359.377 g/mol. The compound features a pyrrolidinone moiety, a naphthalene ring, and a fluorophenyl group, which contributes to its lipophilicity and potential biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyrrolidinone and subsequent coupling with the naphthalene derivative. Common methods include:
- Formation of the Pyrrolidinone : Reaction of 4-fluorobenzaldehyde with appropriate precursors under controlled conditions.
- Coupling Reaction : The resulting pyrrolidinone is then coupled with naphthalene derivatives using standard coupling techniques.
Biological Activity
Research indicates that 1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(naphthalen-1-yl)urea exhibits significant biological activity through various mechanisms:
Enzyme Inhibition
Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes involved in inflammatory processes. The presence of the fluorophenyl group may enhance binding affinity to target proteins, potentially modulating pathways associated with inflammation and pain relief.
Receptor Modulation
The compound has been investigated for its interaction with G protein-coupled receptors (GPCRs). GPCRs play a critical role in various physiological processes, including immune response and cell signaling. The modulation of these receptors by this compound can lead to anti-inflammatory effects and has implications for treating conditions such as arthritis and other inflammatory diseases.
Case Studies and Research Findings
Several studies have documented the biological effects of similar compounds within the same structural class:
The proposed mechanism of action for 1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(naphthalen-1-yl)urea includes:
- Inhibition of Enzymatic Activity : By binding to specific enzymes, it may prevent the synthesis of pro-inflammatory mediators.
- Receptor Agonism/Antagonism : Depending on the target receptor, it can either activate or inhibit signaling pathways that lead to reduced inflammation.
Q & A
Q. Critical Conditions :
- Temperature control during coupling (<10°C) prevents decomposition of the isocyanate.
- Anhydrous solvents and inert atmospheres (N₂/Ar) improve yields by 15–20% .
Basic: Which spectroscopic and chromatographic methods effectively characterize purity and structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.4 ppm, naphthyl protons at δ 7.8–8.3 ppm) .
- 19F NMR : Verify fluorophenyl integration (δ -115 to -120 ppm) .
- Infrared Spectroscopy (IR) : Identify urea C=O stretch (~1650–1700 cm⁻¹) and pyrrolidinone C=O (~1750 cm⁻¹) .
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column (mobile phase: acetonitrile/water 70:30) to assess purity (>98% recommended for biological assays) .
Basic: What initial biological screening assays evaluate therapeutic potential?
Methodological Answer:
- Antimicrobial Testing :
- MIC Assay : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (range: 0.5–128 µg/mL). Compare results to structurally analogous compounds (e.g., MIC = 8–10 µM for similar ureas) .
- Enzyme Inhibition :
- Kinase Assays : Use fluorescence-based ADP-Glo™ kits to measure IC₅₀ values against kinases (e.g., p38 MAPK) at 1–100 µM concentrations .
- Cytotoxicity Screening :
- MTT Assay : Evaluate IC₅₀ in cancer cell lines (e.g., HeLa, MCF-7) after 48-hour exposure .
Advanced: How does X-ray crystallography using SHELX software elucidate substituent spatial arrangement and bioactivity?
Methodological Answer:
- Crystallization : Grow single crystals via vapor diffusion (solvent: dichloromethane/methanol 1:1) .
- Structure Refinement : Use SHELXL for least-squares refinement. Key parameters:
- R-factor : Target <0.05 for high-resolution data (<1.0 Å).
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., F⋯H contacts <2.5 Å influence packing) .
- Bioactivity Correlation : Compare torsion angles (e.g., fluorophenyl vs. naphthyl dihedral angles) with MIC or IC₅₀ data to identify steric/electronic drivers .
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Structural Comparison : Use SAR tables to highlight substituent effects (e.g., fluorophenyl position vs. MIC shifts):
| Compound Variant | MIC (µM) S. aureus | Reference |
|---|---|---|
| 4-Fluorophenyl derivative | 8.34 | |
| 3-Fluorophenyl analogue | 12.7 |
- Experimental Reproducibility :
- Standardize assay conditions (e.g., inoculum size, incubation time).
- Validate via orthogonal methods (e.g., time-kill curves vs. MIC) .
Advanced: How can SAR studies guide derivative design for enhanced pharmacology?
Methodological Answer:
- Substituent Modification :
- Electron-Withdrawing Groups : Replace 4-fluorophenyl with 4-CF₃ to enhance kinase binding (ΔIC₅₀ = 2–5 µM) .
- Naphthyl Substituents : Introduce methyl groups at C2 to improve lipophilicity (logP increase by 0.5–1.0) .
- Computational Modeling :
- Docking Simulations : Use AutoDock Vina to predict binding poses in enzyme active sites (e.g., p38 MAPK; ∆G < -8 kcal/mol indicates high affinity) .
- In Vivo Validation :
- Pharmacokinetics : Assess oral bioavailability in rodent models (Cₘₐₓ > 1 µg/mL target) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
